molecular formula C18H20N2O B4543130 N-(4-aminophenyl)-1-phenylcyclopentane-1-carboxamide

N-(4-aminophenyl)-1-phenylcyclopentane-1-carboxamide

Cat. No.: B4543130
M. Wt: 280.4 g/mol
InChI Key: WNRRWEIERWZSLH-UHFFFAOYSA-N
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Description

N-(4-aminophenyl)-1-phenylcyclopentane-1-carboxamide is an organic compound with a complex structure that includes both aromatic and cyclopentane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-aminophenyl)-1-phenylcyclopentane-1-carboxamide typically involves the reaction of 4-aminophenyl derivatives with cyclopentanone derivatives under specific conditions. One common method involves the use of a coupling reaction between 4-aminophenylamine and 1-phenylcyclopentanone in the presence of a suitable catalyst and solvent . The reaction conditions often include elevated temperatures and controlled pH to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(4-aminophenyl)-1-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

    Substitution: Nitric acid, halogens; controlled temperature and solvent conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Nitro derivatives, halogenated compounds.

Mechanism of Action

The mechanism of action of N-(4-aminophenyl)-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites on enzymes, inhibiting their activity or altering their function . Additionally, it may interact with cellular pathways involved in signal transduction, leading to changes in cellular behavior and responses .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-aminophenyl)-1-phenylcyclohexane-1-carboxamide
  • N-(4-aminophenyl)-1-phenylcyclobutane-1-carboxamide
  • N-(4-aminophenyl)-1-phenylcycloheptane-1-carboxamide

Uniqueness

N-(4-aminophenyl)-1-phenylcyclopentane-1-carboxamide is unique due to its specific cyclopentane ring structure, which imparts distinct chemical and physical properties compared to its analogs with different ring sizes. This uniqueness can influence its reactivity, stability, and interaction with biological targets .

Properties

IUPAC Name

N-(4-aminophenyl)-1-phenylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c19-15-8-10-16(11-9-15)20-17(21)18(12-4-5-13-18)14-6-2-1-3-7-14/h1-3,6-11H,4-5,12-13,19H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNRRWEIERWZSLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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